Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one
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Overview
Description
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenethyl-substituted ketone with a methyl-substituted aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would likely involve large-scale batch or continuous flow processes. The choice of catalyst, reaction vessel, and purification methods would be crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanone: A simpler furan derivative with similar reactivity.
5-Phenethyl-2-furanone: Another furan derivative with a phenethyl group.
Dihydrofuran: The parent compound without additional substituents.
Uniqueness
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is unique due to the presence of both methyl and phenethyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups in a dihydrofuran ring can lead to unique properties not found in simpler analogs.
Biological Activity
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one, also known as 5-methyl-5-(2-phenylethyl)dihydrofuran-2(3H)-one, is an organic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Structure:
- Molecular Formula: C13H16O2
- Molecular Weight: 204.26 g/mol
- IUPAC Name: 5-methyl-5-(2-phenylethyl)oxolan-2-one
- CAS Number: 93963-08-7
The compound features a partially saturated furan ring, which contributes to its unique reactivity and biological activity. The synthesis typically involves cyclization reactions of phenethyl-substituted ketones with methyl-substituted aldehydes under acidic conditions, optimizing parameters such as temperature and solvent to achieve high yields.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for mitigating cellular damage associated with various diseases.
Cytotoxicity and Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, suggesting its potential as a chemotherapeutic agent . Additionally, preliminary data indicate antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Antioxidant Activity Assessment:
-
Cytotoxicity Testing:
- A study reported the synthesis of derivatives from related furan compounds, which were tested for cytotoxicity. The results indicated that this compound derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .
- Antimicrobial Studies:
Comparative Analysis
Property | This compound | 5-Methyl-2-furanone | 5-Phenethyl-2-furanone |
---|---|---|---|
Molecular Weight | 204.26 g/mol | 98.10 g/mol | 162.20 g/mol |
Antioxidant Activity | Significant | Moderate | Low |
Cytotoxicity | High against cancer cell lines | Moderate | Low |
Antimicrobial Activity | Effective against Gram-positive bacteria | Limited | Moderate |
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with cellular enzymes or receptors may alter metabolic pathways involved in oxidative stress responses and cell proliferation .
Properties
CAS No. |
93963-08-7 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-methyl-5-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(10-8-12(14)15-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
SCGRANQORLMPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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